5-(piperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine
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Overview
Description
5-(piperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(piperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(piperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
5-(piperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(piperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(piperidine-1-carbonyl)-1-(methyl)-1H-pyrazol-4-amine
- 5-(piperidine-1-carbonyl)-1-(ethyl)-1H-pyrazol-4-amine
Uniqueness
5-(piperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
5-(piperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine, also known by its CAS number 1893787-61-5, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a piperidine moiety, which is often associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity against cancer cells, and potential mechanisms of action.
The molecular formula for this compound is C₁₂H₂₀N₄O, with a molecular weight of 236.31 g/mol. Its structural characteristics contribute to its biological activity, particularly in the context of drug design and medicinal chemistry.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. In vitro tests have shown that certain pyrazole derivatives exhibit significant antimicrobial activity against various pathogens.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
5a | 0.22 | Staphylococcus aureus |
7b | 0.25 | Staphylococcus epidermidis |
10 | Not reported | Escherichia coli |
This compound | TBD | TBD |
Note: MIC values indicate the minimum inhibitory concentration required to inhibit growth.
In particular, the study highlighted that derivatives like compound 7b showed excellent inhibition zones against tested pathogens, suggesting that modifications in the pyrazole structure can enhance antimicrobial efficacy .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound were investigated against several cancer cell lines. The compound demonstrated promising antiproliferative activity, particularly in human colon cancer cells (HCT116) and breast cancer cells (MCF7).
Case Study: Cytotoxicity Assessment
In a comparative study, the compound was evaluated alongside known anticancer agents using the Sulforhodamine B (SRB) assay. The results indicated that:
- Cell Line : HCT116
- IC50 : TBD (to be determined)
- Mechanism : Induced apoptosis through mitochondrial membrane potential disruption.
The study also reported that treatment with the compound led to significant cell cycle arrest in the G1 phase, promoting apoptosis via upregulation of pro-apoptotic genes such as BAX and downregulation of anti-apoptotic genes like Bcl-2 .
The biological activity of pyrazole derivatives like this compound can be attributed to their interaction with specific molecular targets:
- Inhibition of PI3K Pathway : Some studies suggest that pyrazole derivatives can act as inhibitors of the PI3K pathway, which is crucial in cancer cell proliferation and survival .
- Modulation of Apoptotic Pathways : The compound's ability to induce apoptosis suggests it may modulate apoptotic signaling pathways by influencing gene expression related to cell survival and death .
Properties
IUPAC Name |
(4-amino-2-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-9(2)16-11(10(13)8-14-16)12(17)15-6-4-3-5-7-15/h8-9H,3-7,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGCHQLUBWRHPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)N)C(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.